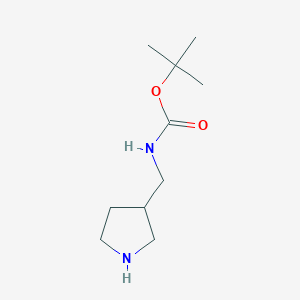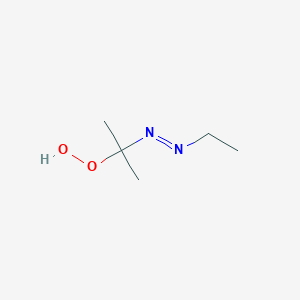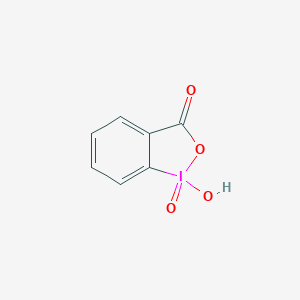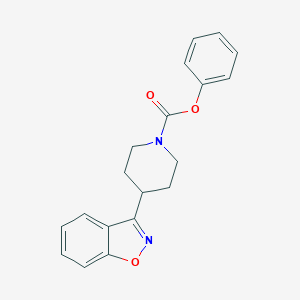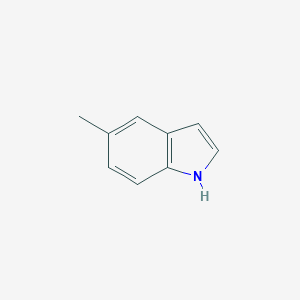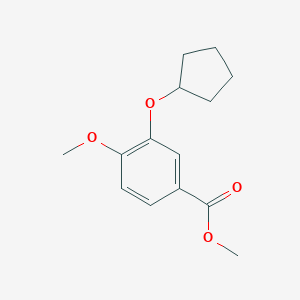
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate
Übersicht
Beschreibung
“Methyl 3-(cyclopentyloxy)-4-methoxybenzoate” is a compound that contains a benzoate group, a methoxy group, and a cyclopentyloxy group . The benzoate group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of ether and ester bonds . For instance, the cyclopentyloxy group could potentially be introduced through a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and ester groups could impact its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Molluscicidal Activity
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate, as a derivative of benzoic acid, is associated with various biological activities. For instance, prenylated benzoic acid derivatives, closely related to methyl 3-(cyclopentyloxy)-4-methoxybenzoate, have shown significant antimicrobial and molluscicidal properties. These compounds, isolated from Piper aduncum leaves, demonstrate the potential of benzoic acid derivatives in bioactive applications (Orjala et al., 1993).
Enzymatic Interactions
The enzymatic interactions of similar compounds are also notable. Studies on 4-methoxybenzoate O-demethylating enzyme systems in Pseudomonas putida reveal insights into the biochemical processes involving benzoic acid derivatives. This enzyme system, which acts on various substrates including 4-methoxybenzoate, highlights the potential of methyl 3-(cyclopentyloxy)-4-methoxybenzoate in studying enzyme-substrate interactions (Bernhardt et al., 1973).
Thermochemical Properties
The thermochemical properties of methyl methoxybenzoates have been studied both experimentally and computationally, providing valuable data on their structural and thermochemical characteristics. Such studies contribute to the understanding of methyl 3-(cyclopentyloxy)-4-methoxybenzoate’s physical and chemical behavior under various conditions (Flores et al., 2019).
Photochemical Reactions
Methyl benzoates, including methyl p-methoxybenzoate, undergo photochemical reactions, such as hydrogen abstraction and cycloaddition with olefins. These reactions, which occur via excited singlet states of the esters, are crucial for understanding the photochemistry of methyl 3-(cyclopentyloxy)-4-methoxybenzoate and related compounds (Cantrell, 1973).
Metabolic Pathways
Investigations into the metabolism of methoxybenzoic acids by anaerobic bacteria offer insights into biological pathways involving methyl 3-(cyclopentyloxy)-4-methoxybenzoate. These studies help in understanding how such compounds are transformed in biological systems, potentially leading to applications in biotechnology and environmental science (Deweerd et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-cyclopentyloxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-8-7-10(14(15)17-2)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEJDVYGAWCKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371652 | |
| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |
CAS RN |
154464-24-1 | |
| Record name | methyl 3-(cyclopentyloxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)

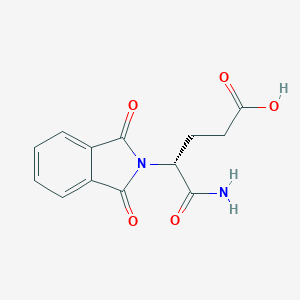


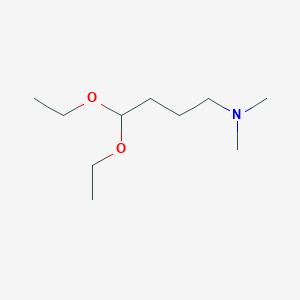
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
